

3-Octadecylphenol: A Technical Guide to Structural Elucidation and Characterization

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Compound of Interest

Compound Name: 3-Octadecylphenol

Cat. No.: B15445721

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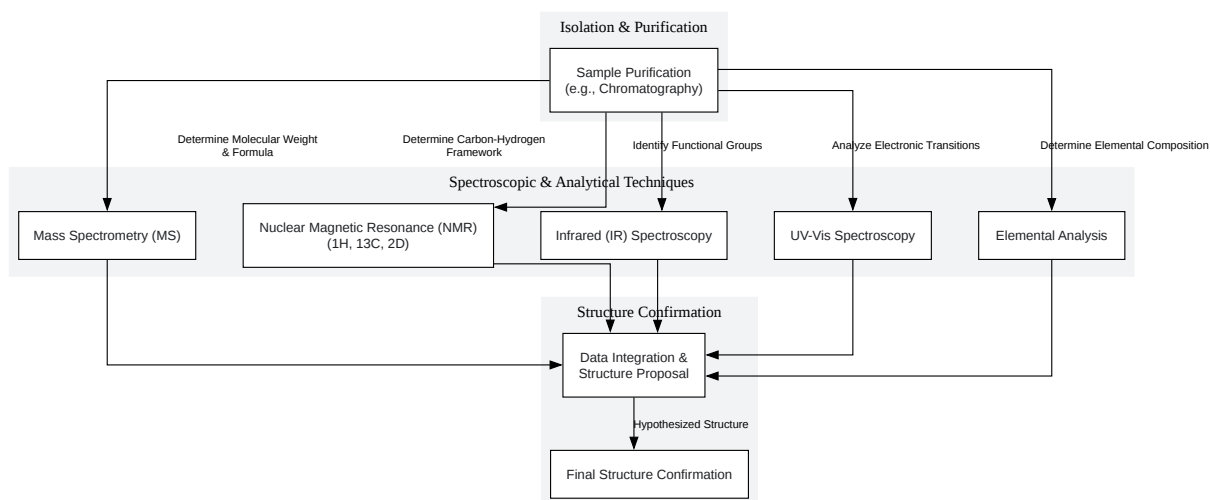
For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Octadecylphenol is a long-chain alkylphenol, a class of compounds with diverse industrial applications and emerging biological significance. The precise structural elucidation and comprehensive characterization of **3-octadecylphenol** are paramount for understanding its physicochemical properties, potential biological activities, and for ensuring its purity and consistency in any application. This technical guide outlines the standard methodologies for the structural determination and characterization of **3-octadecylphenol**, providing expected data based on analogous long-chain alkylphenols due to the limited availability of specific experimental data for this compound.

Structural Elucidation Workflow

The structural elucidation of an unknown compound like **3-octadecylphenol** follows a systematic workflow. This process begins with the isolation and purification of the compound, followed by a series of spectroscopic analyses to determine its molecular formula and connectivity.



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Caption: A generalized workflow for the structural elucidation of an organic compound.

Physicochemical Properties

While specific experimental data for **3-octadecylphenol** is not readily available, its physicochemical properties can be predicted based on its structure and comparison with shorter and longer chain analogues like 3-pentadecylphenol and 3-nonadecylphenol.

Property	Expected Value/Characteristic	Method of Determination
Molecular Formula	C ₂₄ H ₄₂ O	High-Resolution Mass Spectrometry
Molecular Weight	346.60 g/mol	Mass Spectrometry
Appearance	White to off-white solid	Visual Inspection
Melting Point	Expected to be higher than 3-pentadecylphenol (54.5 °C)	Differential Scanning Calorimetry (DSC) or Melting Point Apparatus
Solubility	Soluble in nonpolar organic solvents (e.g., hexane, toluene), sparingly soluble in polar solvents.	Solubility Assays
logP	> 8	Calculated or experimentally determined by partitioning between octanol and water.

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of **3-octadecylphenol**.

Expected Data:

Ion	m/z (Expected)	Interpretation
[M] ⁺	346	Molecular Ion
[M-C ₁₇ H ₃₅] ⁺	107	Benzylic cleavage, characteristic of alkylphenols
C ₇ H ₇ O ⁺	107	Fragment corresponding to the hydroxyphenyl moiety

Experimental Protocol:

- **Instrumentation:** A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).
- **Sample Preparation:** The sample is dissolved in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.
- **Analysis:** The sample solution is introduced into the mass spectrometer. For EI, a direct insertion probe may be used. For ESI, the solution is infused at a low flow rate. The mass spectrum is acquired over a suitable m/z range (e.g., 50-1000).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Expected ¹H NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.1	t	1H	Aromatic H (para to OH)
~6.7-6.8	m	3H	Aromatic H (ortho and meta to OH)
~4.5-5.5	br s	1H	Phenolic -OH
~2.5	t	2H	Ar-CH ₂ -
~1.6	m	2H	Ar-CH ₂ -CH ₂ -
~1.2-1.4	br s	30H	-(CH ₂) ₁₅ -
~0.9	t	3H	-CH ₃

Expected ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ , ppm)	Assignment
~155	C-OH
~145	C-CH ₂ (ipso)
~129	Aromatic CH
~121	Aromatic CH
~115	Aromatic CH
~112	Aromatic CH
~36	Ar-CH ₂ -
~32	Ar-CH ₂ -CH ₂ -
~29-30	-(CH ₂) _n -
~22.7	-CH ₂ -CH ₃
~14.1	-CH ₃

Experimental Protocol:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- Analysis: ¹H and ¹³C NMR spectra are acquired. For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Expected IR Data:

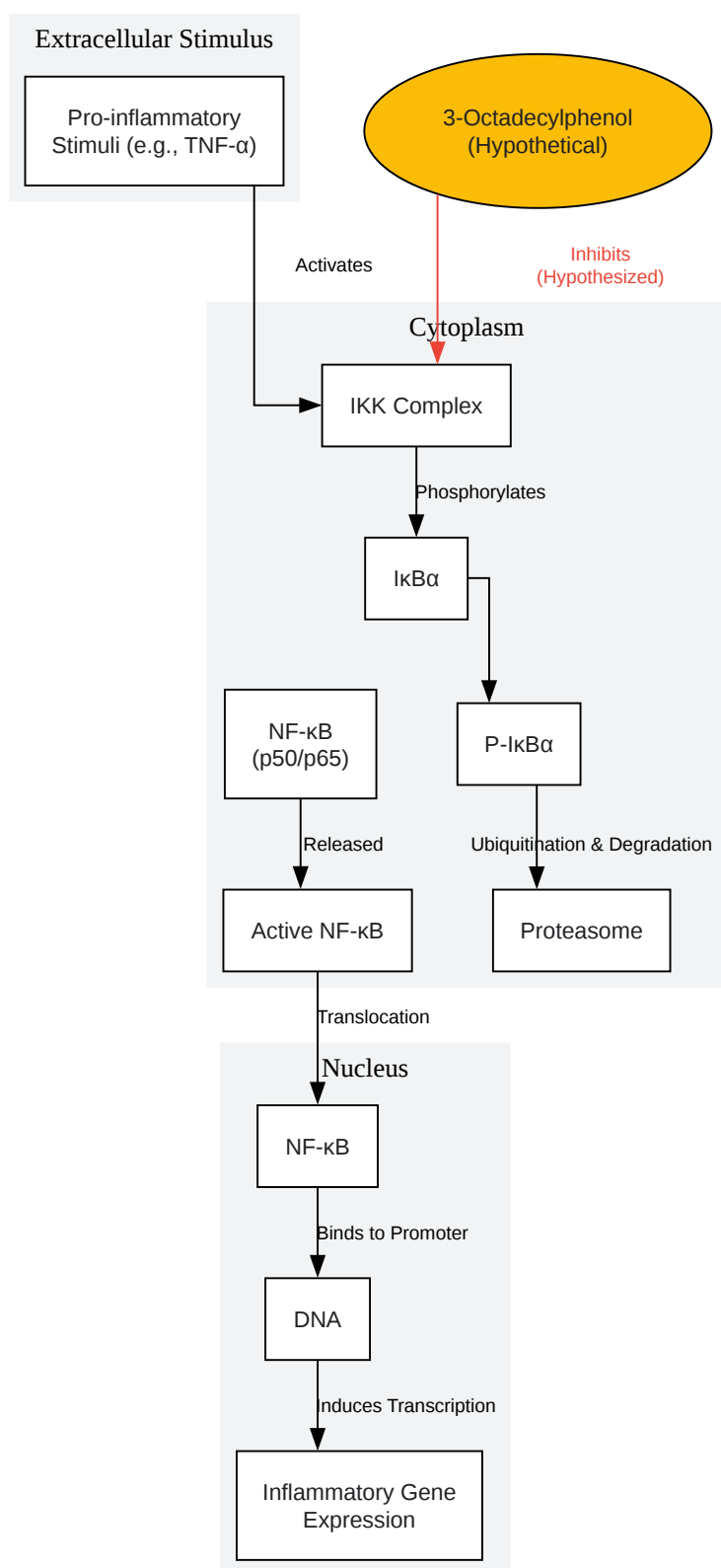
Wavenumber (cm-1)	Intensity	Assignment
~3300-3500	Strong, Broad	O-H stretch (phenolic)[1][3]
~3000-3100	Medium	Aromatic C-H stretch
~2850-2960	Strong	Aliphatic C-H stretch
~1500-1600	Medium-Strong	Aromatic C=C stretch[3]
~1150-1250	Strong	C-O stretch (phenolic)[2]

Experimental Protocol:

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The solid sample can be analyzed as a KBr pellet or a thin film deposited from a volatile solvent on a salt plate (e.g., NaCl, KBr).
- Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Potential Biological Activity and Signaling Pathways

Long-chain alkylphenols, such as derivatives of cardanol from cashew nut shell liquid, have been investigated for a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. While the specific biological activity of **3-octadecylphenol** is not well-documented, a hypothetical signaling pathway that could be modulated by such a compound is the NF-κB pathway, which is central to inflammation.



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Caption: A hypothetical inhibitory effect of **3-octadecylphenol** on the NF-κB signaling pathway.

Conclusion

The structural elucidation and characterization of **3-octadecylphenol** can be systematically achieved through a combination of modern spectroscopic techniques. While specific experimental data for this compound is scarce, the expected physicochemical and spectroscopic properties can be reliably predicted based on its chemical structure and comparison with well-characterized analogues. This guide provides a comprehensive framework for researchers to approach the analysis of **3-octadecylphenol** and similar long-chain alkylphenols, facilitating further research into their properties and potential applications.

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- To cite this document: BenchChem. [3-Octadecylphenol: A Technical Guide to Structural Elucidation and Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15445721#3-octadecylphenol-structural-elucidation-and-characterization]

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